N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide: is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which combines a benzoyl group, a tetrahydroquinoline moiety, and a triethoxybenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the triethoxybenzamide group is attached through an amide coupling reaction, using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors for the Pictet-Spengler and Friedel-Crafts reactions, as well as employing high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form a quinoline derivative.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The triethoxybenzamide group can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide can be compared with other similar compounds, such as:
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzenesulfonamide: This compound has a similar tetrahydroquinoline core but differs in the substituents on the benzamide group.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide: Another related compound with a different substitution pattern on the benzamide group.
The uniqueness of this compound lies in its triethoxybenzamide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C29H32N2O5 |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C29H32N2O5/c1-4-34-25-17-22(18-26(35-5-2)27(25)36-6-3)28(32)30-23-15-14-20-13-10-16-31(24(20)19-23)29(33)21-11-8-7-9-12-21/h7-9,11-12,14-15,17-19H,4-6,10,13,16H2,1-3H3,(H,30,32) |
InChI Key |
UAELWOCRTIPRPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Origin of Product |
United States |
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